molecular formula C10H9BrF2N2 B12831161 2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole

2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B12831161
M. Wt: 275.09 g/mol
InChI Key: BESCLPSSOLWEPC-UHFFFAOYSA-N
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Description

2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole is an organic compound that features a bromodifluoromethyl group attached to a phenyl-substituted dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromodifluoromethylating reagents such as dibromodifluoromethane (CF2Br2) under photochemical conditions . The reaction proceeds smoothly in the presence of a catalyst like eosin Y at room temperature, providing the desired product with high yield and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents, catalysts, and reaction parameters would be tailored to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromodifluoromethyl group.

Scientific Research Applications

2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole
  • 2-(Chlorodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole

Uniqueness

Compared to similar compounds, 2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole offers unique reactivity due to the presence of the bromodifluoromethyl group. This group provides distinct electronic and steric properties, making the compound suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

Molecular Formula

C10H9BrF2N2

Molecular Weight

275.09 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-1-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C10H9BrF2N2/c11-10(12,13)9-14-6-7-15(9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

BESCLPSSOLWEPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)C(F)(F)Br)C2=CC=CC=C2

Origin of Product

United States

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